
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as CpdA, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CpdA belongs to the family of quinolinecarboxamides and has been shown to exhibit anti-inflammatory and immunomodulatory properties.
Mechanism of Action
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide exerts its anti-inflammatory and immunomodulatory effects by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in the immune response. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and microbial products, and plays a key role in the pathogenesis of inflammatory and autoimmune diseases. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide binds to the NF-κB subunit p65 and prevents its translocation to the nucleus, thereby inhibiting the expression of pro-inflammatory genes. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide also activates the PPAR-γ pathway, which is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects:
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to exhibit anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. In a study conducted by Klotz et al., N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide was shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in human monocytes and macrophages. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide was also shown to inhibit the differentiation of Th17 cells, which are involved in the pathogenesis of autoimmune diseases. In a mouse model of colitis, N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide was shown to reduce the severity of inflammation and improve the histological score.
Advantages and Limitations for Lab Experiments
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has some limitations, including its relatively high cost and limited availability. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide also has a short half-life in vivo, which may limit its therapeutic efficacy.
Future Directions
There are several future directions for the research on N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of interest is the development of novel analogs of N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in other diseases, such as diabetes, obesity, and neurodegenerative disorders. The role of N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in the regulation of the gut microbiota and its potential impact on the immune response is also an area of interest. Finally, the development of novel delivery systems for N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, such as nanoparticles and liposomes, may enhance its therapeutic efficacy.
Conclusion:
In conclusion, N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that has shown promising anti-inflammatory and immunomodulatory properties. The synthesis method of N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves a series of chemical reactions, and it has been extensively studied for its potential therapeutic applications in various diseases. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide exerts its effects by inhibiting the activity of NF-κB and activating the PPAR-γ pathway. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, including the development of novel analogs, investigation of potential therapeutic applications in other diseases, and the development of novel delivery systems.
Synthesis Methods
The synthesis of N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves a series of chemical reactions that start with the condensation of cyclooctanone and anthranilic acid to form 4-cyclooctyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This intermediate is then converted to N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide by reacting it with hydroxylamine hydrochloride and acetic anhydride. The final product is obtained as a white crystalline powder with a melting point of 225-227°C.
Scientific Research Applications
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, multiple sclerosis, and cancer. It has been shown to exhibit anti-inflammatory and immunomodulatory properties by inhibiting the activity of nuclear factor-kappa B (NF-κB) and activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to modulate the activity of T cells, B cells, macrophages, and dendritic cells, which are all involved in the immune response.
properties
IUPAC Name |
N-cyclooctyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-16-13-10-6-7-11-14(13)20-18(23)15(16)17(22)19-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUFXRDBMNZRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

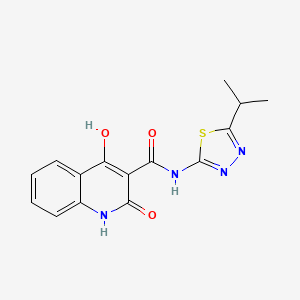
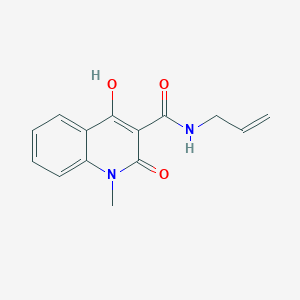
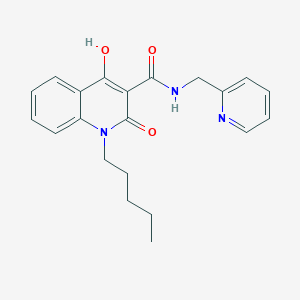
![diethyl 2,2'-(3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B5914314.png)
![3,3'-[(1-methyl-1H-pyrazol-4-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914326.png)
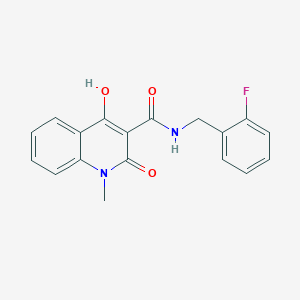

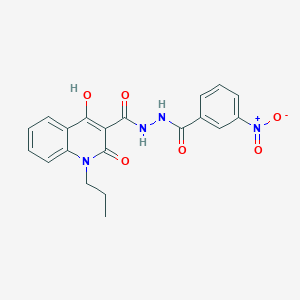
![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)



![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)